molecular formula C10H13N3O4 B051076 Cyclopentenylcytosine CAS No. 90597-22-1

Cyclopentenylcytosine

カタログ番号 B051076
CAS番号: 90597-22-1
分子量: 239.23 g/mol
InChIキー: DUJGMZAICVPCBJ-VDAHYXPESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopentenylcytosine (CPC) is an analog of the naturally-occurring nucleoside cytosine that has been studied extensively for its potential therapeutic applications in the fields of cancer and infectious disease research. CPC has a number of unique properties that make it a valuable tool in the laboratory, including its ability to act as an inhibitor of DNA and RNA polymerases, its resistance to degradation by certain enzymes, and its ability to form stable complexes with other molecules.

科学的研究の応用

  • Antiviral and Antitumor Activity : Cyclopentenylcytosine (Ce-Cyd) shows broad-spectrum antiviral activity against various viruses including herpes, influenza, and coronaviruses, and has potent cytocidal activity against tumor cell lines. Its action is believed to target the CTP synthetase enzyme (De Clercq, Murase, & Marquez, 1991).

  • CTP Synthetase Inhibition : this compound triphosphate, the major metabolite of this compound in cells, inhibits CTP synthetase. This enzyme is crucial for converting UTP to CTP, affecting nucleotide synthesis (Kang et al., 1989).

  • Antitumor Activity Against Various Cancers : this compound demonstrates significant antitumor activity in different models, including leukemia, lung, mammary tumor, and melanoma xenografts (Marquez et al., 1988).

  • Synergy with Other Chemotherapy Agents : this compound can sensitize colon carcinoma cells to cisplatin, suggesting potential as a combination therapy agent (Gharehbaghi et al., 2000).

  • Brain Tumor Treatment : this compound shows promise in treating brain tumors when infused directly into tumor sites. It has shown effectiveness in depleting nucleotide pools required for cell replication in rat brain tumor models (Viola et al., 1995).

  • Modulation of Cytotoxicity : The cytotoxic effects of this compound can be modulated by its primary metabolite, cyclopentenyluridine. This modulation can impact its antitumor efficacy (Blaney et al., 1992).

  • Clinical Trials : Phase I clinical trials of cyclopentenyl cytosine as a continuous infusion in adults with solid tumors have been conducted. These studies have helped to establish dosage levels and have explored its toxicity profile (Politi et al., 2004).

  • Apoptosis Induction : Cyclopentenyl cytosine can induce apoptosis in leukemic cell lines and enhance the apoptotic effects of other chemotherapy agents (Verschuur et al., 2001).

作用機序

Target of Action

Cyclopentenylcytosine (CPE-C) primarily targets the enzyme CTP synthetase . This enzyme plays a crucial role in the conversion of UTP to CTP, which is a key step in the de novo pyrimidine biosynthetic pathway .

Mode of Action

The mode of action of CPE-C is mediated through the inhibition of CTP synthetase . CPE-C is phosphorylated intracellularly to form CPE-C triphosphate, which inhibits CTP synthetase . This interaction results in a depletion of the CTP supply necessary for viral replication .

Biochemical Pathways

CPE-C affects the de novo pyrimidine biosynthetic pathway by inhibiting the activity of CTP synthetase . This inhibition disrupts the conversion of UTP to CTP, leading to a decrease in the intracellular concentration of CTP . The depletion of CTP and dCTP pools can inhibit the replication of viruses, making CPE-C an effective antiviral agent .

Pharmacokinetics

Following intravenous administration, CPE-C is eliminated biexponentially with a mean half-life (t ½ α) of 8.4 minutes and a mean total body clearance of 662 ml/min/m² . CPE-C is eliminated by both renal excretion of the intact drug and deamination to cyclopentenyl uracil in an apparent 2:1 ratio . The steady-state plasma concentrations of CPE-C increase linearly with dose levels .

Result of Action

CPE-C has demonstrated potent antiviral activity against more than 20 viruses . In vitro, it has shown effective antiviral activity against nine adenovirus types that commonly infect the eye . In vivo, CPE-C administered topically to adenovirus-infected eyes demonstrated effective antiviral activity comparable to the positive control, cidofovir .

Safety and Hazards

In a phase I trial in patients with solid tumors, unexplained cardiotoxicity (extreme hypotension) occurred in five of 26 patients . The cardiotoxic effects could not be reproduced in animal models . Therefore, precautions should be taken when using this drug in future clinical trials, including low dosage of CPEC and intensive cardiac monitoring .

生化学分析

Biochemical Properties

Cyclopentenylcytosine is known to be converted to its 5′-triphosphate, which inhibits CTP synthetase and depletes the pools of cytidine nucleotides . This interaction with CTP synthetase, an important enzyme in the formation of CTP, makes this compound a promising candidate for biochemical reactions .

Cellular Effects

This compound has demonstrated cytotoxic effects in various cell types. For instance, it has been examined in the Molt-4 line of human lymphoblasts . The compound’s cytotoxicity, uptake, and metabolism were studied, revealing that this compound inhibits CTP synthetase and depletes the pools of cytidine nucleotides .

Molecular Mechanism

This compound is activated by intracellular phosphorylation, ultimately forming its metabolite CPEC-TP . This metabolite is a non-competitive inhibitor of CTP synthetase, an important enzyme in the formation of CTP . By inhibiting this enzyme, this compound disrupts the synthesis of CTP, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, in vitro studies have shown that the concentration of this compound reducing proliferation by 50% in a 24-hour incubation was between 50 and 100 nM

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For example, in vivo studies in rabbits have shown that 3% this compound administered topically 4X or 2X daily for 7 days demonstrated effective antiviral activity

Metabolic Pathways

This compound is involved in the metabolic pathways of cytidine nucleotides . It interacts with CTP synthetase, an enzyme crucial for the formation of CTP . By inhibiting this enzyme, this compound can affect metabolic flux and metabolite levels .

特性

IUPAC Name

4-amino-1-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-3,6,8-9,14-16H,4H2,(H2,11,12,17)/t6-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJGMZAICVPCBJ-VDAHYXPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2C=C([C@H]([C@H]2O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238212
Record name Cyclopentenyl cytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water 7.5 (mg/mL), Acetate buffer, pH 4 10.0 (mg/mL), Carbonate buffer, pH 9 7.5 (mg/mL), 0.1 N HCl 15.0 (mg/mL), 0.1 N NaOH 7.5 (mg/mL), Ethanol < 1 (mg/mL), Methanol < 1 (mg/mL), Butanol < 1 (mg/mL), Dimethylacetamide > 30.0 (mg/mL), DMSO > 30.0 (mg/mL), Acetonitrile < 1 (mg/mL), Ethyl acetate < 1 (mg/mL), Chloroform < 1 (mg/mL), Toluene < 1 (mg/mL)
Record name CYCLOPENTENYLCYTOSINE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/375575%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS RN

90597-22-1
Record name Cyclopentenylcytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90597-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentenyl cytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090597221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentenylcytosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentenyl cytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPENTENYL CYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69MO0NDN8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentenylcytosine
Reactant of Route 2
Cyclopentenylcytosine
Reactant of Route 3
Cyclopentenylcytosine
Reactant of Route 4
Cyclopentenylcytosine
Reactant of Route 5
Cyclopentenylcytosine
Reactant of Route 6
Cyclopentenylcytosine

Q & A

Q1: How does Cyclopentenylcytosine exert its antitumor and antiviral effects?

A1: this compound's primary mechanism of action is through the inhibition of CTP synthetase. [] Inside the cell, CPEC is phosphorylated to its active metabolite, this compound triphosphate (CPEC-TP). [] CPEC-TP acts as a potent inhibitor of CTP synthetase, the enzyme responsible for converting UTP to CTP. [] This inhibition leads to a depletion of intracellular CTP and dCTP pools, which are essential for DNA and RNA synthesis. [] The depletion of these nucleotides ultimately disrupts cellular replication and transcription processes, leading to antitumor and antiviral effects. []

Q2: What is the significance of CTP depletion caused by this compound?

A2: CTP, alongside dCTP, plays a crucial role in DNA and RNA synthesis. [] Depletion of these nucleotide pools, primarily due to CTP synthetase inhibition by CPEC, hinders these essential cellular processes. [] This disruption is particularly detrimental to rapidly dividing cells, such as cancer cells and virus-infected cells, explaining CPEC's antitumor and antiviral activity. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research abstracts do not disclose the specific molecular formula and weight of CPEC. This information is crucial for a comprehensive understanding of the compound's properties. Further investigation into its chemical structure and properties would be beneficial.

Q4: Is there any spectroscopic data available for this compound?

A4: The abstracts provided do not include specific spectroscopic data for CPEC. Such data, including NMR, IR, and mass spectrometry, would be valuable for confirming its structure and studying its interactions with biological targets.

Q5: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A5: Studies in nonhuman primates revealed that CPEC is rapidly cleared from plasma, primarily through deamination into the inactive metabolite cyclopentenyluridine (CPE-U). [] This metabolic pathway leads to a considerably higher clearance rate in primates compared to rodents and dogs, which primarily excrete CPEC through the kidneys. [] Less than 20% of the administered dose is excreted unchanged in the urine of primates. [] Further research is necessary to fully understand the ADME profile of CPEC in humans.

Q6: What is the in vitro efficacy of this compound against various viruses?

A6: this compound demonstrates potent in vitro antiviral activity against a broad range of viruses. Studies show promising activity against HSV-1, HSV-2, vaccinia, cytomegalovirus, varicella-zoster virus, influenza virus, vesicular stomatitis virus, Japanese encephalitis virus, and Punta Toro virus. [] Notably, it exhibits activity against both TK+ and TK− strains of HSV-1. [] This broad-spectrum activity highlights its potential as a therapeutic agent against various viral infections.

Q7: Has this compound shown efficacy in any animal models of disease?

A7: Yes, CPEC has demonstrated efficacy in several animal models. In a rabbit model of adenovirus ocular infection, topical application of CPEC effectively reduced viral replication. [, ] It exhibited comparable antiviral activity to cidofovir, a known antiviral agent. [] Additionally, in a rat model of brain tumors, continuous intratumoral infusion of CPEC significantly prolonged survival compared to controls. [] These findings support the potential of CPEC as a treatment for both viral infections and certain cancers.

Q8: Are there any known mechanisms of resistance to this compound?

A8: Research has identified alterations in CTP synthase as a potential mechanism of resistance to CPEC. In a study using murine leukemia L1210 cells, a resistant cell line (L1210/CPEC) exhibited a modified CTP synthase enzyme with a decreased sensitivity to CPEC-TP inhibition. [] These resistant cells also displayed increased CTP synthetase gene expression, leading to elevated CTP and dCTP pools, which could contribute to their decreased sensitivity to CPEC. []

Q9: What strategies are being explored to improve the delivery of this compound to specific targets?

A10: Due to its poor penetration across the blood-brain barrier, direct intratumoral infusion of CPEC has been investigated for treating brain tumors. [] This method allows for localized drug delivery, achieving higher drug concentrations within the tumor while minimizing systemic exposure. [] Further research is needed to explore alternative drug delivery systems, such as nanoparticles or prodrugs, which could improve CPEC's bioavailability to other target tissues.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。